Terlakiren vs. Aliskiren: Superior In Vitro Potency Against Human Renin
Terlakiren demonstrates a higher in vitro inhibitory potency against human renin compared to the FDA-approved direct renin inhibitor aliskiren. Terlakiren inhibits the efficacy of human renin with an IC50 value of 0.7 nM , which is approximately 2.1-fold more potent than aliskiren's reported IC50 of 1.5 nM under comparable in vitro assay conditions . This difference in intrinsic potency represents a potentially meaningful advantage for research applications requiring maximal enzymatic inhibition at lower compound concentrations.
| Evidence Dimension | In vitro inhibitory potency against human renin (IC50) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Aliskiren: 1.5 nM |
| Quantified Difference | 2.1-fold greater potency for Terlakiren |
| Conditions | In vitro enzymatic assay; purified human renin |
Why This Matters
Higher intrinsic potency enables the use of lower compound concentrations in cellular assays, potentially reducing off-target effects and compound consumption in research settings.
